molecular formula C13H23NO3 B13624752 Tert-butyl 3-acetyl-5-methylpiperidine-1-carboxylate

Tert-butyl 3-acetyl-5-methylpiperidine-1-carboxylate

Cat. No.: B13624752
M. Wt: 241.33 g/mol
InChI Key: BHFXTRVWKGWHNU-UHFFFAOYSA-N
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Description

Tert-butyl 3-acetyl-5-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a methyl group attached to a piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-acetyl-5-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and acetylating agents. One common method includes the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-acetyl-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-acetyl-5-methylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-acetyl-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-acetyl-5-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 3-acetyl-5-methylpiperidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-9-6-11(10(2)15)8-14(7-9)12(16)17-13(3,4)5/h9,11H,6-8H2,1-5H3

InChI Key

BHFXTRVWKGWHNU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)C

Origin of Product

United States

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